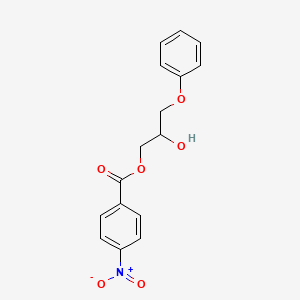
2-(benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride
Vue d'ensemble
Description
2-(Benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP or BDPEA, and it is a member of the phenylethylamine family.
Mécanisme D'action
BDP acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine release, which can have various effects on the brain and body. BDP has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has stimulant effects, which can lead to increased energy and alertness. BDP has also been shown to have anxiolytic effects, which can reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP is its potential use as a neurotransmitter in neuroscience research. It has a similar structure to dopamine, which makes it a useful tool for studying dopamine receptors and their functions. However, BDP is a relatively new compound, and more research is needed to fully understand its effects on the brain and body. Additionally, BDP is not widely available, which can make it difficult to obtain for lab experiments.
Orientations Futures
There are many potential future directions for BDP research. One area of research is the development of new drugs based on BDP's structure. BDP could also be used to study the mechanisms of addiction and reward in the brain. Additionally, BDP could be used to study the effects of dopamine on various physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, 2-(benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride is a chemical compound that has the potential to be a useful tool in neuroscience research. Its structure is similar to dopamine, which makes it a useful tool for studying dopamine receptors and their functions. However, more research is needed to fully understand its effects on the brain and body. BDP has many potential future applications, and it will be interesting to see how it is used in future research.
Applications De Recherche Scientifique
BDP has been studied extensively in the field of neuroscience due to its potential use as a neurotransmitter. It has been shown to have a similar structure to dopamine, which is a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. BDP has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
2-(benzylamino)-5-(diethylamino)pent-3-yn-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-3-18(4-2)12-8-11-16(14-19)17-13-15-9-6-5-7-10-15;;/h5-7,9-10,16-17,19H,3-4,12-14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMLWJIIKWIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(CO)NCC1=CC=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)
![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)








![8-benzyl-3a,8a-dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole](/img/structure/B3819971.png)
![4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B3819976.png)